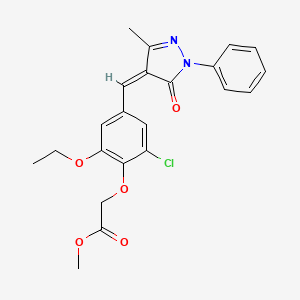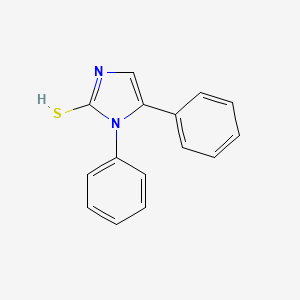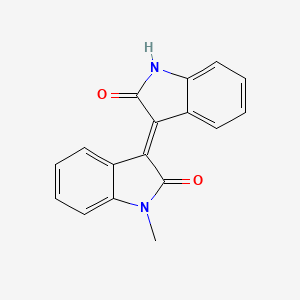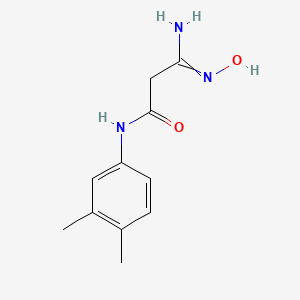
L-Ornithine hydrochloride
Übersicht
Beschreibung
L-Ornithine hydrochloride is a non-essential amino acid derivative that plays a crucial role in various metabolic processes within the body. It is primarily produced in the urea cycle, a series of biochemical reactions that occur in the liver to eliminate toxic ammonia from the body. This compound is involved in protein synthesis, detoxification, and energy production .
Wissenschaftliche Forschungsanwendungen
L-Ornithine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of polyamines and other amino acids.
Biology: Plays a role in the urea cycle and detoxification processes.
Medicine: Used to support liver health, improve detoxification, and treat conditions like cirrhosis and hepatic encephalopathy
Wirkmechanismus
Target of Action
L-Ornithine hydrochloride primarily targets the urea cycle in the body . This cycle is crucial for the disposal of excess nitrogen . L-Ornithine also acts as a precursor for the synthesis of other amino acids such as citrulline and arginine .
Mode of Action
L-Ornithine is metabolized to L-arginine . L-arginine then stimulates the pituitary release of growth hormone . This process can be affected by various factors such as burns or other injuries, which can alter the state of L-arginine in tissues throughout the body .
Biochemical Pathways
L-Ornithine plays a central role in the urea cycle . In this cycle, ammonia is first converted into carbamoyl phosphate. Then, ornithine transcarbamylase catalyzes the reaction between carbamoyl phosphate and ornithine to form citrulline and phosphate . Another amino group is added from aspartate, producing arginine and denitrogenated fumarate . The resulting arginine is hydrolyzed back to ornithine, producing urea . The amino groups of urea come from the ammonia and aspartate, and the nitrogen in ornithine remains intact .
Pharmacokinetics
This compound readily dissociates into its constituent amino acids, which are absorbed by active transport, distributed, and metabolized . L-Ornithine serves as an intermediary in the urea cycle in periportal hepatocytes in the liver and as an activator of carbamoyl phosphate synthetase . It also acts as a precursor for polyamines .
Result of Action
L-Ornithine is critical for the production of the body’s proteins, enzymes, and muscle tissue . It plays a central role in the urea cycle and is important for the disposal of excess nitrogen (ammonia) . L-Ornithine is also the starting point for the synthesis of many polyamines such as putrescine and spermine . These polyamines are important for cell growth.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the state of L-arginine in tissues throughout the body can be affected by burns or other injuries This can potentially influence the effectiveness of this compound
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
L-Ornithine hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is a product of arginase degradation and plays an important role in ammonia metabolism via the urea cycle . In mammals, this compound serves as a precursor for polyamines and proline biosynthesis . Spermine, synthesized from this compound, is an abundant polyamine observed in various biological processes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is reported to have beneficial effects on the liver and the heart . It also influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound supplementation can improve athletic performance by reducing elevated levels of ammonia .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is metabolized to L-arginine, which stimulates the pituitary release of growth hormone . It also plays a role in the urea cycle, allowing for the disposal of excess nitrogen . The conversion of this compound reduces ammonia concentrations in the blood and increases urea .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. A study showed that this compound supplementation for 8 weeks significantly decreased serum cortisol levels and the cortisol/dehydroepiandrosterone-sulphate (DHEA-S) ratio . It also reduced anger and improved perceived sleep quality .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, a study showed that this compound administration significantly improved liver injury and necrosis induced by carbon tetrachloride toxicity in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a central part of the urea cycle, which allows for the disposal of excess nitrogen . It also serves as a starting point for the synthesis of polyamines such as putrescine .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is absorbed from the small intestine via a sodium-dependent active transport process . It undergoes extensive metabolism in the liver to L-arginine, polyamines, and proline, among other metabolites .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. It is involved in the urea cycle, which occurs in the mitochondria and cytosol of liver cells . It also plays a role in the synthesis of polyamines, which are involved in regulating gene expression, protein synthesis, and cell proliferation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Ornithine hydrochloride can be synthesized through chemical and enzymatic methods. One common method involves dissolving L-arginine in water, adding crown ether and calcium hydroxide, and stirring while heating. Choline is then added, followed by cooling and pH adjustment using sulfuric acid. The mixture is filtered to remove calcium sulfate, vacuum concentrated, and further pH adjusted using barium hydroxide and hydrochloric acid. Finally, alcohol is added, and the solution is cooled and filtered to obtain this compound .
Industrial Production Methods
Industrial production of this compound often employs microbial fermentation using strains like Corynebacterium glutamicum. This method is sustainable and environmentally friendly, although it requires optimization to meet market demands. Strategies include reducing by-product formation, improving precursor supplementation, and enhancing the transport system .
Analyse Chemischer Reaktionen
Types of Reactions
L-Ornithine hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the conversion of L-Ornithine to L-arginine.
Reduction: Not commonly observed for this compound.
Substitution: Involves the replacement of functional groups, such as the amino group.
Common Reagents and Conditions
Oxidation: Uses enzymes like arginase to convert L-Ornithine to L-arginine.
Substitution: Requires specific reagents depending on the desired product.
Major Products Formed
L-Arginine: Formed through the oxidation of L-Ornithine.
Polyamines: Such as putrescine, formed via the action of ornithine decarboxylase.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Arginine: Another amino acid involved in the urea cycle and protein synthesis.
L-Citrulline: An intermediate in the urea cycle that is converted to L-arginine.
Putrescine: A polyamine derived from L-Ornithine.
Uniqueness
L-Ornithine hydrochloride is unique due to its dual role in detoxification and protein synthesis. Unlike L-arginine and L-citrulline, which are primarily involved in the urea cycle, L-Ornithine also serves as a precursor for polyamines, making it essential for various cellular functions .
Eigenschaften
IUPAC Name |
(2S)-2,5-diaminopentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTYBZJRPHEQDG-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6211-16-1 | |
| Record name | L-Ornithine, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6211-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50858851 | |
| Record name | L-Ornithine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS], White crystalline solid or powder to syrup; Slight savoury aroma | |
| Record name | L-Ornithine monohydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21137 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | L-Ornithine monochlorohydrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2097/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in water, Very slightly soluble (in ethanol) | |
| Record name | L-Ornithine monochlorohydrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2097/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
3184-13-2 | |
| Record name | Ornithine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3184-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ornithine L- monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003184132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Ornithine, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Ornithine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-(+)-2,5-diaminopentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.708 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ORNITHINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBK84K66XH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]butanoic acid](/img/structure/B7775900.png)




![7-[(4-Chlorophenyl)-(pyridin-3-ylamino)methyl]quinolin-8-ol](/img/structure/B7775949.png)

![4-[2-(4-quinolinyl)vinyl]phenol](/img/structure/B7775957.png)
![Ethanone, 1-[5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-](/img/structure/B7775961.png)
![(2S)-2-azaniumyl-6-[(2,2,2-trifluoroacetyl)amino]hexanoate](/img/structure/B7775970.png)


